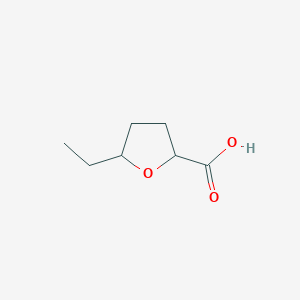
5-Ethyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyloxolane-2-carboxylic acid is a compound with the molecular formula C7H12O3 . It is also known by other names such as (2R,5R)-5-Ethyloxolane-2-carboxylic acid and has a CAS number of 2739951-46-1 . The compound has a molecular weight of 144.17 g/mol .
Molecular Structure Analysis
The InChI code for 5-Ethyloxolane-2-carboxylic acid is1S/C7H12O3/c1-2-5-3-4-6 (10-5)7 (8)9/h5-6H,2-4H2,1H3, (H,8,9)/t5-,6-/m1/s1 . This indicates the specific arrangement of atoms in the molecule. The compound also has a defined atom stereocenter count of 2 . Physical And Chemical Properties Analysis
5-Ethyloxolane-2-carboxylic acid has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 144.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų .Scientific Research Applications
Organic Synthesis
5-Ethyloxolane-2-carboxylic acid plays a significant role in organic synthesis. Its structure, containing both an ethyl group and a carboxylic acid, makes it a versatile intermediate for synthesizing various organic compounds. It can participate in reactions such as substitution, elimination, and coupling, leading to the production of small molecules that can serve as building blocks for more complex structures .
Nanotechnology
In the field of nanotechnology, 5-Ethyloxolane-2-carboxylic acid can be used to modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like multi-walled carbon nanotubes (MWCNTs), which are essential in creating advanced polymer nanomaterials .
Polymer Chemistry
As a monomer, 5-Ethyloxolane-2-carboxylic acid contributes to the creation of synthetic polymers. It can also function as an additive to alter polymer properties or as a catalyst to speed up polymerization reactions. Its inclusion in polymer chains can enhance material properties such as flexibility, durability, and chemical resistance .
Medicinal Chemistry
Carboxylic acids, including 5-Ethyloxolane-2-carboxylic acid, are fundamental in medicinal chemistry. They are often incorporated into drug molecules to improve solubility or to introduce functional groups that can interact with biological targets. This acid could potentially be used to develop new pharmaceuticals with better efficacy and reduced side effects .
Food Industry
In the food industry, carboxylic acids are used as preservatives and flavorings. 5-Ethyloxolane-2-carboxylic acid, with its unique structure, might be employed to synthesize flavor compounds or as a preservative to enhance the shelf life and taste of food products .
Green Chemistry
5-Ethyloxolane-2-carboxylic acid aligns with the principles of green chemistry. It can be used to develop environmentally friendly synthesis pathways for esters, which are crucial in various industrial applications. These pathways aim to reduce waste and toxic by-products, making chemical processes more sustainable .
properties
IUPAC Name |
5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)












